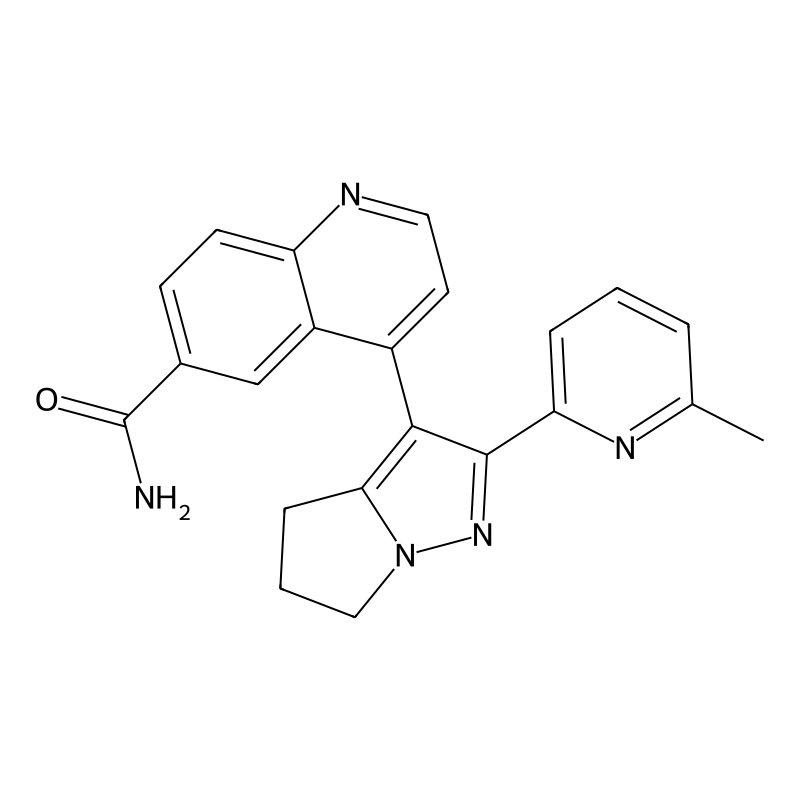

Galunisertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Galunisertib LY2157299 discovery and development

Mechanism of Action and Selectivity

Galunisertib specifically inhibits the TGF-β Receptor I kinase, blocking the canonical SMAD signaling pathway. The tables below summarize its core mechanism and kinase selectivity profile.

- Target and Effect: this compound binds to the ATP-binding site of TGF-βRI (ALK5), preventing the phosphorylation of SMAD2 and SMAD3. This abrogates the formation of the pSMAD2/3-SMAD4 complex and its translocation to the nucleus, thereby inhibiting the transcription of TGF-β-responsive genes that drive cancer progression. [1] [2] [3]

- Selectivity Profile: this compound is a highly selective inhibitor. Profiling against a panel of 456 kinases showed it primarily inhibits kinases closely related to the TGF-β superfamily, with sub-micromolar IC₅₀ values for TGFβR1 (ALK5), TGFβR2, and Alk4/ACVR1B. It exhibits very low activity against more distantly related receptors like Alk1, Alk2, and Alk3. [2] [3]

| Target | Biological Effect | Downstream Consequence |

|---|---|---|

| TGF-βRI (ALK5) | Inhibits kinase activity, downregulating pSMAD2 | Blocks canonical TGF-β signaling pathway [1] [4] |

| SMAD2/3 | Prevents phosphorylation and complex formation with SMAD4 | Inhibits transcription of genes involved in proliferation, EMT, metastasis, and immunosuppression [1] [5] [4] |

| Kinase | IC₅₀ (μM) |

|---|---|

| TGFβR1 (ALK5) | 0.172 |

| Alk4/ACVR1B | 0.078 |

| TGFβR2 | 0.208 |

| Alk6/BMPR1B | 0.471 |

| Alk1/ACVRL1 | 24.9 |

| Alk2/ACVR1 | 35.7 |

| Alk3/BMPR1A | 16.8 |

Source: Data adapted from DiscoverX KINOMEscan profiling [3].

Key Preclinical Experimental Data

Preclinical studies characterized this compound's antitumor activity and pharmacokinetic/pharmacodynamic (PK/PD) relationship. Key findings and methodologies are summarized below.

- In Vitro Characterization:

- Kinase Assays: Enzymatic potency was determined using autophosphorylation kinase assays, showing an IC₅₀ of 0.051 nM for the constitutively active T204D TGFβRI mutant. [3]

- Cellular Assays: this compound inhibited TGF-β1-induced pSMAD2 in various human cancer cell lines (e.g., breast, colon, lung). It also reversed TGF-β-mediated epithelial-mesenchymal transition (EMT) and inhibited tumor cell migration. [2] [3]

- In Vivo Efficacy and PK/PD Modeling:

- Animal Models: this compound demonstrated antitumor activity and inhibition of tumor growth in xenograft models of breast, colon, lung cancers, and hepatocellular carcinoma. [1] [2]

- PK/PD Relationship: A strong correlation was established between this compound plasma concentration, inhibition of pSMAD2 in tumors, and antitumor efficacy. Research showed that pSMAD2 inhibition in peripheral blood mononuclear cells (PBMCs) correlates with inhibition in tumor tissue, supporting the use of PBMCs as a pharmacodynamic biomarker in clinical trials. [2] [3]

- Safety & Dosing Regimen: Continuous long-term exposure caused cardiac toxicity in animal models. PK/PD modeling defined a therapeutic window, leading to an intermittent dosing regimen of 14 days on/14 days off to maintain efficacy while minimizing toxicity. [1] [4]

Diagram of this compound's mechanism of action within the canonical TGF-β/SMAD signaling pathway.

From Preclinical Findings to Clinical Application

Preclinical data directly informed the design of clinical trials.

- Rationale for Cancer Types: Based on the role of TGF-β in aggressive cancers, this compound entered clinical trials for patients with high unmet medical needs, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma. [1] [4]

- Intermittent Dosing: The 14 days on/14 days off schedule used in all ongoing clinical trials was a direct result of preclinical PK/PD modeling to balance efficacy and safety. [1] [4]

- Combination Therapy: Preclinical evidence that this compound reverses TGF-β-mediated immunosuppression and fibrosis provided a strong rationale for testing it in combination with other agents, including standard chemotherapy (e.g., temozolomide) and immunotherapies (e.g., nivolumab). [1] [4] [6]

- Pharmacodynamic Biomarker: The correlation between pSMAD2 inhibition in PBMCs and tumor tissue from rodent models supported the use of PBMCs as a surrogate tissue to monitor target engagement in clinical patients. [2] [3]

Emerging Research and Novel Applications

Research into this compound's applications has expanded beyond oncology.

- Attenuation of Fibrosis: this compound reduced the number of fibrotic nodules and expression of pro-fibrotic genes in human mesenchymal progenitor cells, demonstrating its potential for treating fibrotic disorders and heterotopic ossification. [5]

- Modulation of the Tumor Microenvironment: In a nasopharyngeal carcinoma model, this compound combined with bevacizumab enhanced tumor vascular normalization, improved drug delivery, and increased chemotherapy efficacy. [6]

- Anti-inflammatory Effects: In a rat model of acute pancreatitis, this compound treatment attenuated disease severity by inducing pancreatic cell apoptosis, inhibiting NF-κB activation, and reducing pro-inflammatory cytokines. [7]

Key preclinical research areas and their direct translations into clinical development strategy.

The discovery and development of this compound exemplify a rational, structure-based drug design approach. Its continued clinical evaluation, including in novel combination regimens and non-oncologic indications, is a direct extension of its well-characterized preclinical profile.

References

- 1. Clinical development of this compound ( LY monohydrate)... 2157299 [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical assessment of this compound (LY2157299 ... [oncotarget.com]

- 3. Preclinical assessment of this compound (LY2157299 ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical development of this compound ( LY monohydrate)... 2157299 [dovepress.com]

- 5. Preclinical validation of TGFβ inhibitors as a novel ... [nature.com]

- 6. This compound promotes bevacizumab-induced vascular ... [sciencedirect.com]

- 7. This compound (LY2157299), a transforming growth factor-β ... [pmc.ncbi.nlm.nih.gov]

TGF-β signaling pathway in cancer and galunisertib targeting

The Dual Role of TGF-β in Cancer

The TGF-β signaling pathway plays a complex, dual role in cancer progression, acting as both a tumor suppressor and a tumor promoter [1] [2].

- Early-Stage Cancer (Tumor Suppression): In normal cells and early-stage tumors, TGF-β inhibits cell proliferation and promotes apoptosis (cell death), thereby suppressing tumor growth [1].

- Late-Stage Cancer (Tumor Promotion): In advanced cancers, tumor cells often become resistant to TGF-β's growth-inhibitory effects. The pathway then switches to promote processes like metastasis (spread), angiogenesis (new blood vessel formation), and immune evasion [1] [2]. A key mechanism is the Epithelial-Mesenchymal Transition (EMT), which allows cancer cells to gain migratory and invasive properties [1].

TGF-β Signaling Pathways and Inhibitor Targets

TGF-β signals through two main types of pathways: the canonical (Smad-dependent) and non-canonical (Smad-independent) pathways [1] [2]. The table below summarizes the core components.

| Pathway Type | Key Components | Primary Function in Signaling |

|---|---|---|

| Canonical (Smad-dependent) | TβRII, TβRI, R-Smads (Smad2/3), Co-Smad (Smad4), I-Smads (Smad6/7) | Phosphorylation cascade leads to Smad complex translocation to the nucleus to regulate gene transcription [1] [2] [3]. |

| Non-Canonical | MAPK, PI3K/Akt, Rho GTPase | Smad-independent pathways that interact with Smad signaling to drive cell proliferation, migration, and survival [2]. |

The following diagram illustrates the sequence of these signaling events, highlighting potential inhibition points.

> The TGF-β signaling cascade from ligand activation to gene regulation, showing canonical (green) and non-canonical (red) pathways.

Targeting the TGF-β Pathway in Cancer

The central role of TGF-β in cancer makes it a compelling therapeutic target. The table below categorizes the main strategies for inhibiting this pathway.

| Therapeutic Strategy | Mechanism of Action | Example Agents / Notes |

|---|---|---|

| TGF-β Neutralizing Antibodies | Bind to and neutralize the TGF-β ligand in the extracellular space, preventing it from activating its receptor [2]. | Preclinical/clinical studies. |

| Small Molecule Receptor Kinase Inhibitors | Block the kinase activity of the intracellular domain of TGF-β receptors (especially TβRI), preventing downstream signal transduction [2]. | This is the category for Galunisertib. It is a selective TβRI kinase inhibitor. |

| Small Molecule Signaling Inhibitors | Target downstream signaling components within the cell [2]. | Preclinical/clinical studies. |

| Natural Compounds & Extracts | Some natural products have been shown to inhibit TGF-β signaling [2]. | Pirfenidone, Hydronidone (studied in fibrosis). |

Experimental Approaches for TGF-β Research

For researchers investigating TGF-β signaling or potential inhibitors, the following methodologies are commonly used [4].

| Experimental Area | Common Protocols & Assays |

|---|---|

| Pathway Activity Analysis | Measure protein levels of TGF-β1, TβRI, and phospho-Smad2/3 via flow cytometry or Western blot. Assess target gene expression (e.g., via RNA sequencing and qPCR) [4]. |

| Functional Cellular Assays | Cell proliferation/apoptosis: Flow cytometry (Annexin V/7-AAD staining). Cell migration: Transwell migration assay. Tube formation: Assay on Matrigel to model angiogenesis [4]. | | Co-culture Systems | Co-culture target cells (e.g., hematopoietic stem cells, T cells) with relevant stromal cells (e.g., Endothelial Progenitor Cells) to study the TGF-β pathway's role in the microenvironment [4]. | | In Vivo Models | Use murine models of diseases (e.g., bone marrow failure, fibrosis) to validate the therapeutic effect of TGF-β inhibition in a whole organism [4]. |

References

galunisertib preclinical studies tumor models efficacy

Molecular Mechanism and Target

Galunisertib is an oral, small-molecule inhibitor that specifically targets the Transforming Growth Factor-Beta Receptor I (TGFβRI) kinase. It acts as a competitive antagonist for the ATP-binding site, thereby inhibiting the phosphorylation of SMAD2 (pSMAD2) and downstream canonical TGFβ signaling [1]. This blockade affects all three TGFβ isoforms (TGFβ1, TGFβ2, TGFβ3) [2].

The diagram below illustrates the TGFβ signaling pathway and the point of inhibition by this compound.

Diagram 1: this compound inhibits the TGFβRI kinase, blocking SMAD2/3 phosphorylation and subsequent signaling.

Antitumor Efficacy in Preclinical Models

This compound demonstrated potent anti-tumor activity across multiple mouse models, targeting both tumor-intrinsic processes and the immune microenvironment [2] [1].

| Tumor Model | Efficacy Findings | Key Mechanisms Observed |

|---|---|---|

| 4T1-LP (Breast) | ~100% tumor growth inhibition; 50% of mice achieved complete regression [2]. | CD8+ T-cell dependent; increased T-cell tumor infiltration; established immunological memory [2]. |

| Colon Carcinoma | Enhanced tumor growth inhibition when combined with anti-PD-L1 therapy [2]. | Synergistic effect with checkpoint blockade; enhanced T-cell activation gene signature [2]. |

| EMT6-LM2 (Breast) | Significant delay in tumor growth [1]. | Inhibition of SMAD phosphorylation (pSMAD) in tumor tissue [1]. |

| Calu6 (Lung) | Significant delay in tumor growth [1]. | Inhibition of SMAD phosphorylation (pSMAD) in tumor tissue [1]. |

Immunomodulatory Effects

A key aspect of this compound's efficacy is its ability to reverse TGFβ-mediated immunosuppression.

- Reversal of T-cell Suppression: In vitro, this compound reversed TGFβ1-mediated and regulatory T-cell (Treg)-mediated suppression of human CD8+ T-cell proliferation in a dose-dependent manner (0.1μM to 10μM) [2].

- Impact on Tumor Microenvironment: In vivo treatment led to increased numbers of T cells within treated tumors. Mice that experienced durable regressions also rejected tumor rechallenge, demonstrating the establishment of long-lasting immunological memory [2].

Detailed Experimental Protocols

The tables below outline the core methodologies from key experiments cited in this research.

In Vitro T-cell Suppression Assays

| Protocol Component | Description |

|---|---|

| Cell Source | CD8+ T-cells or CD4+ CD25- naive T-cells purified from healthy human donor blood [2]. |

| Cell Labeling | Cells labeled with 1 μM CFSE to track proliferation [2]. |

| Stimulation | Stimulated with human T-cell activation/expansion beads (e.g., CD3/CD28) [2]. |

| Suppression Conditions | Co-cultured with either: • 10 ng/ml TGFβ1, or • Isolated human CD25+ Tregs at varying ratios [2]. | | This compound Treatment | Added at concentrations ranging from 0.1 μM to 10 μM; DMSO used as vehicle control [2]. | | Proliferation Readout | Measured after 5-7 days by analyzing CFSE dilution via flow cytometry [2]. |

In Vivo Tumor Model Studies

| Protocol Component | Description |

|---|---|

| Animal Models | Female mice with established syngeneic tumors (e.g., 4T1-LP, CT26) [2]. |

| Dosing | This compound administered orally at clinically relevant doses, often in a bi-daily intermittent schedule (e.g., 2 weeks on, 2 weeks off) [2] [1]. |

| Efficacy Endpoints | Tumor volume measurement, survival, incidence of complete regression, and resistance to tumor rechallenge [2]. |

| Mechanistic Analysis | Flow cytometry of tumor-infiltrating lymphocytes; gene expression profiling; immunohistochemistry for pSMAD2 to confirm target engagement [2] [1]. |

The following workflow summarizes the key stages of a typical in vivo efficacy study.

Diagram 2: General workflow for in vivo preclinical efficacy studies with this compound.

Conclusion

Preclinical data robustly demonstrates that this compound is a potent and selective TGFβRI inhibitor with multifaceted antitumor activity. Its efficacy stems from both direct effects on tumor cell signaling and, crucially, from reversing immunosuppression in the tumor microenvironment [2] [1]. The strong synergy observed with PD-1/PD-L1 checkpoint inhibitors provided a compelling rationale for the subsequent clinical development of this compound in combination with immunotherapy [2].

References

epithelial-mesenchymal transition EMT inhibition by galunisertib

Molecular Mechanism of Action

Galunisertib is a selective, ATP-competitive inhibitor of the TGFβ Receptor I (TGFβRI/ALK5) [1] [2]. Its binding prevents the receptor from phosphorylating its primary downstream substrates, SMAD2 and SMAD3 [1] [3]. This inhibition halts the canonical TGF-β signaling pathway: the SMAD2/SMAD3/SMAD4 complex cannot form or translocate to the nucleus, which in turn suppresses the transcription of TGF-β target genes that drive EMT, including those for key transcription factors like SNAIL and ZEB [4] [1].

The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.

This compound inhibits TGFβRI, blocking SMAD-dependent signaling and EMT gene transcription.

Quantitative Biochemical and Cellular Profiling

This compound has been rigorously profiled in preclinical studies for its potency and selectivity.

Table 1: Selectivity and Potency Profile of this compound [1]

| Kinase Target | This compound IC₅₀ (μM) |

|---|---|

| TGFβRI (ALK5) | 0.172 |

| Alk4 (ACVR1B) | 0.078 |

| TGFβRII | 0.208 |

| Alk6 (BMPR1B) | 0.471 |

| Alk2 (ACVR1) | 35.7 |

| Alk1 (ACVRL1) | 24.9 |

This compound demonstrates functional activity in cellular models, effectively reversing TGF-β-mediated biological processes.

Table 2: Functional Effects of this compound in Preclinical Models

| Effect on EMT/Hallmark | Experimental Model | Key Observation |

|---|---|---|

| Reduced Invasion & Migration | HCC cell lines (HLE, HLF); 3D spheroid invasion assay [5] [3] | This compound treatment decreased the invasive capacity of tumor spheroids embedded in collagen. |

| Suppressed Stemness | Invasive HCC cells (HLE, HLF) [5] | Long-term treatment significantly reduced expression of stemness markers CD44 and THY1, and reduced clonogenicity and liver spheroid formation. |

| Reversal of Immune Suppression | Human CD8+ T-cell and Treg suppression assays [6] | Reversed TGF-β and Treg-mediated suppression of T-cell proliferation, restoring immune function. |

| Synergy with Chemotherapy | Ex vivo human HCC tumor slices [3] | Combined with sorafenib, this compound potentiated the inhibition of proliferation and increase in apoptosis. |

| Enhanced Anti-tumor Immunity | Murine 4T1-LP breast tumor model [6] | Treatment led to CD8+ T-cell-dependent tumor growth inhibition, complete regressions, and established immunological memory. |

Core Experimental Protocols

To evaluate the effects of this compound on EMT in a research setting, several standard protocols can be employed, as evidenced by the cited literature.

- Cell Line Models: Use invasive cancer cell lines with a mesenchymal phenotype, such as HLE and HLF for HCC, or MDA-MB-231 and SUM159 for claudin-low breast cancer [5] [7]. These models typically exhibit high baseline expression of mesenchymal and stemness markers (e.g., Vimentin, CD44).

- Treatment Conditions: this compound is typically dissolved in DMSO and used in a concentration range of 0.1 μM to 10 μM for in vitro studies [6] [3]. Treatment duration can vary from 48 hours for immediate signaling and invasion studies to long-term treatment (over 14 days) to assess effects on stemness properties [5].

- Key Assays and Readouts:

- Western Blotting: To confirm pathway inhibition by measuring levels of phosphorylated SMAD2 (Ser465/467) and total SMAD2/3. A reduction in pSMAD2 indicates effective target engagement [3] [7].

- Quantitative RT-PCR (qPCR) / Flow Cytometry: To quantify changes in mRNA or protein levels of EMT and stemness markers (e.g., CD44, THY1, Vimentin, E-cadherin) [5].

- Functional Assays:

- 3D Spheroid Invasion Assay: Generate spheroids using the hanging drop method, embed them in a collagen I matrix, and measure the area of invasive cell growth after this compound treatment [5].

- Clonogenic / Colony Formation Assay: Plate cells at low density and count the number of colonies formed after treatment to assess self-renewal capacity [5] [7].

- T-cell Suppression Assay: Co-culture CFSE-labeled human CD8+ T-cells with Tregs in the presence of this compound. Measure recovery of T-cell proliferation via CFSE dilution by flow cytometry [6].

Therapeutic Implications and Combination Potential

The multifaceted action of this compound supports its investigation in several therapeutic contexts.

- Overcoming Drug Resistance: By suppressing the CSC niche and EMT, this compound can counteract mechanisms of resistance to conventional therapies. This is supported by its synergistic effect with sorafenib in HCC models [3].

- Boosting Immunotherapy: Given its role in reversing TGF-β-mediated immunosuppression, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is a rational strategy. Preclinical data shows improved tumor growth inhibition and complete regressions in combination with anti-PD-L1, associated with an enhanced T-cell activation gene signature [6].

- Targeting Aggressive Subtypes: The drug's effect on CD44 highlights its potential in cancers driven by stem-like cells, such as claudin-low breast cancer and invasive HCC [5] [7].

References

- 1. Preclinical assessment of this compound (LY2157299 ... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. Effects of TGF-beta signalling inhibition with this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Developments in the connection between epithelial ‑ mesenchymal ... [spandidos-publications.com]

- 5. This compound suppresses the staminal phenotype in ... [nature.com]

- 6. Targeting the TGFβ pathway with this compound, a TGFβRI ... [pmc.ncbi.nlm.nih.gov]

- 7. CD44 knockdown and TGF‑β inhibition modulate cell ... [spandidos-publications.com]

Comprehensive Technical Analysis of Galunisertib Crystal Structures and Polymorphic Forms

Introduction to Galunisertib and the Importance of Polymorphism

This compound (LY2157299 monohydrate) represents a first-in-class small molecule inhibitor targeting the transforming growth factor-beta receptor I (TGF-βRI) kinase, developed for its antineoplastic properties across various cancer types. As a dihydropyrrolopyrazole compound with the chemical name 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate, this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of TGFβRI, specifically downregulating phosphorylation of SMAD2 and abrogating activation of the canonical TGFβ pathway [1] [2]. The TGFβ signaling pathway plays pleiotropic roles in tumor biology, promoting tumor proliferation, invasion, metastasis, and immune escape, making it an attractive therapeutic target in oncology.

From a pharmaceutical development perspective, this compound exhibits a complex polymorphic landscape that presents both challenges and opportunities for drug formulation. Polymorphism, the ability of a solid substance to exist in more than one crystalline form, profoundly impacts critical pharmaceutical properties including solubility, stability, bioavailability, and processability. The significance of polymorph screening in drug development cannot be overstated, as late-appearing polymorphs have caused significant issues in the pharmaceutical industry, including patent disputes, regulatory complications, and market recalls, as famously exemplified by ritonavir and rotigotine [3]. For this compound, comprehensive understanding of its crystalline forms is essential for ensuring consistent product quality, efficacy, and safety throughout the drug lifecycle.

Polymorphic Landscape of this compound

Known Crystalline Forms

This compound has emerged as one of the most prolific compounds in terms of structurally characterized polymorphic modifications, with extensive crystallographic studies revealing a diverse array of solid forms:

Form 1 (Monohydrate): The initially disclosed crystalline form in patent literature (WO2007018818A1) is a monohydrate characterized by X-ray powder diffraction (XRPD) peaks at diffraction angles 2θ of 9.05°, 11.02°, 11.95°, and 14.84° (±0.1°). This form served as the basis for early clinical development but presented certain limitations in solubility and processing [4].

Form A (Novel Amorphous Form): A subsequently developed amorphous form demonstrates significantly improved pharmaceutical properties compared to the original monohydrate. Form A is characterized by distinctive XRPD peaks at 2θ of 22.0°, 10.4°, and 25.3° (±0.2°), with additional characteristic peaks at 15.9°, 14.7°, 16.9°, 19.5°, 12.5°, and 20.0° (±0.2°). This form exhibits superior solubility, enhanced wettability, and favorable stability profiles [4].

Multiple Solvate Structures: Research has identified at least 11 distinct solvates of this compound (designated GAL·Q, where Q represents solvent molecules). Crystal chemical analysis using molecular Voronoi-Dirichlet polyhedra has revealed that all 12 crystallographically different GAL molecules across these 11 solvates adopt unique conformations not observed in the 10 pure this compound polymorphs, which themselves contain 12 different molecular conformers [5]. This structural diversity highlights the remarkable conformational flexibility of the this compound molecule and its propensity for forming multiple solid forms with different packing arrangements.

Comparative Analysis of Pharmaceutical Properties

Table 1: Comparative properties of this compound crystalline forms

| Property | Form 1 (Monohydrate) | Form A (Amorphous) |

|---|---|---|

| XRPD Characteristics | 9.05°, 11.02°, 11.95°, 14.84° (±0.1°) | 22.0°, 10.4°, 25.3° (±0.2°) with additional characteristic peaks |

| Solubility in FaSSIF (pH 6.5) | Baseline | ~10x improvement |

| Hygroscopicity | Slightly hygroscopic at 80% RH | Minimal hygroscopicity |

| Stability | Standard pharmaceutically acceptable stability | Excellent stability (no form change after 1 year at 40°C/75% RH or mechanical grinding) |

| Processability | Conventional crystallization | Requires thermal processing (170°C-240°C) |

The substantial enhancement in solubility demonstrated by Form A is particularly significant for this compound's oral bioavailability, as the compound's solubility limitations potentially constrain its absorption and therapeutic efficacy. The improved stability and reduced hygroscopicity further facilitate robust pharmaceutical development by minimizing risks of form conversion during manufacturing and storage, thereby ensuring consistent product performance [4].

Computational Prediction of Crystal Structures

Advanced CSP Methodology

The complex polymorphic landscape of this compound has made it a benchmark compound for validating advanced crystal structure prediction (CSP) methods. Recent breakthroughs in computational polymorph screening have demonstrated remarkable accuracy in reproducing known this compound structures and predicting potentially novel forms. The hierarchical CSP approach integrates multiple computational techniques:

Systematic Crystal Packing Search: A novel algorithm employing a divide-and-conquer strategy partitions the parameter space into subspaces based on space group symmetries, enabling comprehensive exploration of potential packing arrangements [3].

Machine Learning Force Fields (MLFF): Structure optimization and ranking using advanced MLFF with long-range electrostatic and dispersion interactions provides accurate energy evaluations while maintaining computational efficiency [3].

Periodic Density Functional Theory (DFT): Final energy ranking employing the r2SCAN-D3 functional delivers quantum-mechanical accuracy for relative stability assessments of predicted structures [3].

Free Energy Calculations: Temperature-dependent stability evaluation using established methods accounts for entropic contributions and provides relevance to experimental conditions [3].

This integrated methodology has been validated on a comprehensive set of 66 molecules with 137 unique crystal structures, including this compound with its complex polymorphic landscape. The computational approach successfully reproduces all experimentally known this compound polymorphs ranked among the top candidate structures, demonstrating its predictive power for this pharmaceutically relevant system [3].

Experimental Workflow for Polymorph Screening

Experimental-computational polymorph screening

Experimental Characterization and Preparation Methods

Analytical Techniques for Polymorph Identification

Rigorous characterization of this compound polymorphs employs a complementary suite of analytical techniques, each providing distinct structural and thermodynamic information:

X-ray Powder Diffraction (XRPD): The primary technique for polymorph identification and quantification, providing fingerprint patterns characteristic of each crystalline form. Modern XRPD instruments equipped with high-resolution detectors and variable-temperature stages enable detection of subtle structural differences and phase transformations [4].

Thermal Analysis (DSC/TGA): Differential scanning calorimetry (DSC) reveals polymorph-specific thermal events including melting points, glass transitions, and solid-solid transitions. Thermogravimetric analysis (TGA) quantifies solvate desolvation processes and hydration states, critical for distinguishing solvates from anhydrous forms [4].

Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining three-dimensional crystal structures at atomic resolution, providing precise molecular conformation, packing arrangement, and hydrogen-bonding topology information that underpins understanding of structure-property relationships [5].

Voronoi-Dirichlet Polyhedra Analysis: A specialized crystallographic approach that characterizes the molecular coordination environment by constructing and analyzing the Voronoi-Dirichlet polyhedra, enabling quantitative comparison of molecular conformations across different polymorphs and solvates [5].

Preparation Protocols for Specific Crystal Forms

Table 2: Experimental preparation methods for this compound solid forms

| Form | Preparation Method | Key Processing Parameters |

|---|---|---|

| Form A (Amorphous) | Thermal treatment of this compound solid | Heating to 170°C-240°C, precise temperature control critical |

| Form 1 (Monohydrate) | Crystallization from aqueous systems | Controlled cooling rate, specific water activity |

| Solvate Forms | Crystallization from various organic solvents | Solvent selection, temperature, evaporation rate |

| Novel Polymorphs | Computational prediction-guided crystallization | Targeted based on CSP results, specific nucleation conditions |

The preparation of Form A requires precise thermal processing, where this compound solid is heated to temperatures between 170°C and 240°C to effect conversion to the amorphous form without decomposition. This process necessitates careful control of heating rate, temperature uniformity, and potentially subsequent quenching to maintain the desired amorphous state [4]. For crystalline forms including the monohydrate and various solvates, solution-based crystallization approaches employing different solvent systems, concentrations, cooling rates, and anti-solvent addition strategies enable selective formation of specific polymorphs.

Biological Implications and Therapeutic Applications

TGF-β Pathway Inhibition Mechanism

This compound's therapeutic activity stems from its specific inhibition of the TGF-β signaling cascade, which plays dual roles in tumor progression. The compound binds competitively to the ATP-binding site of TGFβRI, with critical molecular interactions including:

A 3 Å hydrogen bond between the quinoline nitrogen in this compound and the hinge region backbone NH hydrogen atom of histidine 283 in TGFβRI [2].

A water-bridged hydrogen bond from the pyridine nitrogen atom via a single ordered H₂O molecule that anchors interactions with tyrosine 249, glutamic acid 245, and the backbone NH hydrogen atom of aspartic acid 351 in TGFβRI [2].

Direct interaction with the gatekeeper residue serine 280, which contributes to the compound's selectivity profile [2].

This binding mode inhibits downstream SMAD phosphorylation and nuclear translocation, abrogating TGF-β-mediated gene expression that drives tumor progression, immune evasion, and metastasis [1] [2].

Signaling Pathway and Therapeutic Mechanisms

TGF-β pathway and this compound inhibition

Impact of Solid Form on Therapeutic Efficacy

The selection of optimal crystalline form directly influences this compound's pharmaceutical performance and therapeutic efficacy through multiple mechanisms:

Bioavailability Enhancement: The approximately 10-fold solubility improvement demonstrated by Form A in simulated intestinal fluid (FaSSIF, pH 6.5) potentially translates to enhanced oral bioavailability, enabling lower dosing and reduced patient burden while maintaining therapeutic exposure [4].

Consistent Exposure: The superior physical stability of Form A minimizes risk of polymorphic conversion during storage and administration, ensuring consistent dissolution performance and predictable in vivo exposure throughout the product shelf-life [4].

Combination Therapy Synergy: this compound has demonstrated particularly promising activity when combined with immune checkpoint inhibitors. Preclinical studies show that this compound reverses TGFβ-mediated T-cell suppression and, when combined with anti-PD-L1 therapy, results in enhanced tumor growth inhibition and complete regressions in murine models [1]. The improved solubility of advanced solid forms may enhance exposure in tumor microenvironments where TGFβ signaling promotes immune evasion.

Radiosensitization Potential: Emerging research indicates that this compound exhibits radiosensitizing properties in head and neck squamous cell carcinoma (HNSCC) models, particularly in tumors with intact TGF-β signaling pathways [6]. The physical properties of the selected crystalline form may influence tumor penetration and radiosensitization efficacy.

Conclusion and Future Perspectives

The comprehensive understanding of this compound's polymorphic landscape represents a crucial advancement in the development of this promising therapeutic agent. The integration of computational prediction methods with experimental characterization has enabled systematic exploration of solid-form diversity, leading to the identification of forms with optimized pharmaceutical properties. The successful development of Form A with its enhanced solubility and stability profile demonstrates how strategic solid-form selection can address potential development challenges and maximize therapeutic potential.

Future directions in this compound crystal engineering include the development of co-crystals with improved performance characteristics, targeted crystallization of specific polymorphs through template-directed approaches, and exploration of nanoscale formulations that leverage the compound's molecular conformation flexibility. Furthermore, the application of advanced computational methods, including molecular dynamics simulations and free energy calculations, continues to provide deeper insights into the relationship between crystal structure, thermodynamic stability, and dissolution behavior.

References

- 1. Targeting the TGFβ pathway with this compound, a TGFβRI ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical assessment of this compound (LY2157299 ... [oncotarget.com]

- 3. A robust crystal structure prediction method to support ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound crystal form and preparation method therefor ... [patents.google.com]

- 5. Features of the conformation of this compound molecules in ... [pubs.rsc.org]

- 6. Radiosensitizing effect of this compound, a TGF-ß receptor I ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: TGF-β in the Tumor Microenvironment and Galunisertib Mechanisms

Introduction to TGF-β Biology and Signaling Pathways

Transforming Growth Factor-β (TGF-β) represents a paradoxical signaling pathway with fundamental importance in cancer biology, acting as both tumor suppressor and tumor promoter depending on context. The TGF-β superfamily consists of three primary isoforms (TGF-β1, TGF-β2, and TGF-β3) that are structurally conserved yet exhibit distinct expression patterns and binding affinities [1]. Among these, TGF-β1 predominates in adult tissues under normal conditions and is the most extensively studied in cancer pathophysiology [1] [2]. These ligands are synthesized as inactive precursors that undergo complex activation before mediating biological effects. The latent TGF-β complex consists of the mature ligand non-covalently bound to Latency-Associated Peptide (LAP), which in turn interacts with Latent TGF-β Binding Protein (LTBP) that anchors the complex to the extracellular matrix [1]. This sophisticated sequestration mechanism represents a critical regulatory checkpoint, as TGF-β activation requires release from LAP through various mechanisms including proteolytic cleavage (by MMPs), integrin-mediated activation, or exposure to reactive oxygen species [1].

The TGF-β signaling cascade initiates when active ligands bind to transmembrane serine/threonine kinase receptors. The canonical pathway involves stepwise receptor activation: TGF-β ligands first bind to TGF-β Type II Receptor (TGFβRII), which then recruits and phosphorylates TGF-β Type I Receptor (TGFβRI, also known as ALK5) [3] [1]. This activated receptor complex subsequently propagates signals through both SMAD-dependent (canonical) and non-SMAD pathways (non-canonical) [3]. The specificity of ligand-receptor interactions is modulated by accessory receptors, with betaglycan and endoglin (Type III receptors) particularly important for TGF-β2 binding, which has lower inherent affinity for TGFβRII [1]. The intricate regulation of this pathway at multiple levels—from ligand availability to receptor activation—underscores its biological importance and the potential consequences of dysregulation in disease states such as cancer.

Canonical and Non-Canonical TGF-β Signaling

The diagram below illustrates the core TGF-β signaling pathway, encompassing both canonical (SMAD-dependent) and non-canonical (SMAD-independent) branches:

The canonical TGF-β pathway centers around SMAD proteins as intracellular effectors. Upon receptor activation, TGFβRI phosphorylates the receptor-regulated SMADs (R-SMADs: SMAD2 and SMAD3) at C-terminal serine residues [4] [3]. These phosphorylated R-SMADS then form a trimeric complex with the common mediator SMAD4, which facilitates their nuclear translocation [3]. Within the nucleus, this SMAD complex associates with various transcription factors and co-regulators to control the expression of hundreds of target genes [4]. The duration and intensity of SMAD signaling are tightly regulated by inhibitory SMADs (I-SMADs: SMAD6 and SMAD7), which form part of a negative feedback loop by competing with R-SMADs for receptor interaction and targeting receptors for degradation [4].

Complementing the canonical pathway, non-canonical TGF-β signaling involves several SMAD-independent routes that significantly expand the functional repertoire of TGF-β. These include the MAPK pathways (ERK, JNK, p38), PI3K-AKT-mTOR signaling, RHO GTPase pathways, and the Hippo signaling cascade [4] [2]. These non-canonical pathways often integrate with SMAD signaling to fine-tune cellular responses and are particularly important in the context of cancer progression, where they contribute to processes such as epithelial-mesenchymal transition (EMT), cell migration, and survival under stress conditions [3]. The context-dependent integration of these diverse signaling outputs explains how TGF-β can elicit such varied cellular responses across different tissue types and disease states.

TGF-β's Dual Role in Cancer Progression

The TGF-β pathway exhibits a paradoxical dual nature in cancer, functioning as both a tumor suppressor in early carcinogenesis and a tumor promoter in advanced malignancies [5] [2]. This functional switch represents one of the most conceptually challenging aspects of TGF-β biology with significant therapeutic implications. In normal epithelial cells and early-stage tumors, TGF-β exerts potent cytostatic effects primarily through SMAD-dependent transcriptional regulation of cell cycle inhibitors [5] [3]. Key mechanisms include: repression of MYC expression, induction of CDK inhibitors (p15INK4B and p21CIP1), and downregulation of CDK4 [5] [3]. These molecular events enforce cell cycle arrest in the G1 phase, effectively suppressing tumor development. Additionally, TGF-β can promote apoptotic responses through induction of pro-apoptotic factors like BIM and DAPK, further contributing to its tumor-suppressive function [3].

As tumors progress, cancer cells typically develop resistance to TGF-β-mediated growth inhibition while maintaining other aspects of TGF-β signaling, leading to a functional switch to pro-oncogenic activities. This transition is facilitated by various mechanisms, including mutations in TGF-β pathway components (SMADs, receptors), alterations in downstream cell cycle regulators, and integration with other oncogenic signals [3] [6]. In advanced cancer stages, TGF-β promotes malignant progression through multiple mechanisms: induction of epithelial-mesenchymal transition (EMT) which enhances invasive capabilities; stimulation of angiogenesis through VEGF upregulation; and creation of an immunosuppressive microenvironment [5] [3] [2]. This contextual duality presents a significant challenge for therapeutic targeting, as strategies must consider tumor stage and molecular context to achieve clinical benefit.

TGF-β's Multifaceted Roles in the Tumor Microenvironment

Immunosuppressive Mechanisms

TGF-β serves as a master regulator of immune suppression within the TME through its effects on both innate and adaptive immune cells. The pathway exerts pleiotropic immunosuppressive effects that collectively establish an immune-privileged niche for tumor growth [7] [3]. Key immunomodulatory functions include:

Inhibition of Cytotoxic T Cells: TGF-β directly suppresses CD8+ T cell proliferation, cytotoxicity, and cytokine production, effectively blunting anti-tumor immune responses [7]. The pathway also inhibits helper T cell differentiation and function, particularly Th1 and Th17 subsets that contribute to anti-tumor immunity [7].

Regulatory T Cell (Treg) Enhancement: TGF-β promotes the differentiation, expansion, and functional activity of FoxP3+ Tregs, both through direct induction of FoxP3 expression and by enhancing Treg suppressive capacity [7]. This creates a self-reinforcing immunosuppressive circuit, as Tregs themselves produce TGF-β.

Myeloid Cell Modulation: TGF-β shapes the myeloid compartment by promoting the expansion and activation of myeloid-derived suppressor cells (MDSCs) and driving macrophage polarization toward immunosuppressive M2 phenotypes [7] [3]. TGF-β signaling in MDSCs upregulates miR-494 expression, which enhances CXCR4-mediated chemotaxis and increases production of pro-tumorigenic factors like ARG1, MMP2, and MMP13 [3].

NK Cell Suppression: TGF-β inhibits natural killer (NK) cell differentiation, cytotoxicity, and cytokine production, compromising an important arm of innate anti-tumor immunity [7]. This effect is particularly relevant in the postoperative period when NK cell dysfunction has been linked to increased metastasis [8].

Stromal Remodeling and Angiogenesis

Beyond its immunomodulatory functions, TGF-β profoundly influences the non-cellular components of the TME through its effects on stromal cells. The pathway promotes fibrosis and desmoplasia by activating cancer-associated fibroblasts (CAFs) and stimulating excessive extracellular matrix (ECM) deposition [5] [9] [3]. This creates a physical barrier that impedes immune cell infiltration and contributes to treatment resistance [9]. Key stromal effects include:

ECM Remodeling: TGF-β upregulates expression of various ECM components including collagens (COL1A1, COL4A1) and matrix-modifying enzymes such as MMP2, MMP9, and LOXL4 [3]. This remodeling increases tissue stiffness and creates a pro-invasive microenvironment.

Angiogenesis Promotion: TGF-β signaling in endothelial cells and perivascular components stimulates angiogenesis through induction of VEGF-A and other pro-angiogenic factors [5] [3]. The pathway also promotes vessel maturation through effects on smooth muscle cells and pericytes.

Metabolic Reprogramming: TGF-β contributes to the establishment of a tumor metabolic microenvironment (TMME) characterized by hypoxia, acidosis, and nutrient deprivation [2]. The pathway regulates metabolic processes in both cancer and stromal cells, influencing glucose uptake, glycolysis, and lipid metabolism to support tumor growth under nutrient-poor conditions.

Table 1: TGF-β-Mediated Effects on Different Cellular Components of the Tumor Microenvironment

| Cell Type | TGF-β Effects | Molecular Mechanisms | Functional Outcomes |

|---|---|---|---|

| CD8+ T Cells | Suppresses proliferation and cytotoxicity | Inhibits cell cycle progression and effector molecule expression | Reduced anti-tumor immunity |

| Treg Cells | Promotes differentiation and function | Induces FoxP3 expression; enhances suppressive capacity | Increased immune suppression |

| MDSCs | Enhances recruitment and activation | Upregulates miR-494; increases ARG1, MMP production | Enhanced immunosuppression and tissue remodeling |

| Macrophages | Drives M2 polarization | Modulates cytokine and chemokine expression | Alternative activation; tissue repair phenotype |

| CAFs | Activates and maintains myofibroblast phenotype | Induces α-SMA expression; ECM production | Desmoplasia; physical barrier formation |

| Endothelial Cells | Stimulates angiogenesis | Upregulates VEGF-A; promotes vessel maturation | Enhanced tumor perfusion and growth |

Galunisertib: Mechanism and Preclinical Evidence

Pharmacological Profile and Mechanism

This compound (LY2157299 monohydrate) is an oral small molecule inhibitor that selectively targets the ATP-binding pocket of TGF-β receptor I (TGFβRI/ALK5) [7]. As a competitive ATP-mimetic compound, this compound specifically downregulates the phosphorylation of SMAD2, thereby abrogating activation of the canonical TGF-β signaling pathway [7] [6]. By targeting TGFβRI, this compound effectively blocks signaling initiated by all three TGF-β isoforms, providing broad pathway inhibition [7]. The compound has favorable pharmacokinetic properties that support twice-daily oral dosing and has demonstrated acceptable safety profiles in clinical trials, making it a promising candidate for therapeutic development [7] [6].

The molecular mechanism of this compound involves binding to the kinase domain of TGFβRI, preventing receptor activation and subsequent downstream signaling. This inhibition has been demonstrated to reverse TGF-β-mediated effects across multiple cell types in the TME [7]. In HCC models, this compound treatment at micromolar concentrations potently inhibited TGF-β-induced phosphorylation of SMAD2 and SMAD3, confirming effective pathway blockade [6]. Importantly, while this compound exhibits significant effects on invasive properties and immune modulation, it demonstrates limited direct antiproliferative activity against many cancer cell lines, consistent with the complex dual nature of TGF-β signaling in cancer [6].

Preclinical Evidence Across Tumor Models

This compound has demonstrated robust anti-tumor activity across diverse preclinical models, with particularly compelling evidence supporting its immunomodulatory mechanisms. In the immunogenic 4T1-LP breast cancer model, this compound treatment resulted in dose-dependent tumor growth inhibition approaching 100%, with complete regressions observed upon treatment cessation in 50% of animals [7]. This anti-tumor effect was demonstrated to be CD8+ T cell-dependent, as depletion of CD8+ T cells completely abrogated the therapeutic benefit. Analysis of treated tumors revealed increased T cell infiltration, suggesting that this compound enhances anti-tumor immunity by reversing TGF-β-mediated T cell suppression and exclusion [7].

In hepatocellular carcinoma (HCC) models, this compound potently inhibited TGF-β-induced SMAD phosphorylation and demonstrated significant anti-invasive properties despite limited effects on proliferation [6]. Using ex vivo whole tumor tissue samples from HCC patients, this compound treatment (1-10 μM) effectively decreased p-SMAD2/3 levels and, when combined with sorafenib, significantly reduced the proliferation marker Ki67 while increasing the apoptotic marker caspase-3 [6]. This synergistic interaction with sorafenib highlights the potential of combining TGF-β inhibition with standard targeted therapies.

Table 2: Summary of Key Preclinical Findings with this compound

| Cancer Model | Experimental Findings | Mechanistic Insights | Reference |

|---|---|---|---|

| 4T1-LP Breast Cancer | ~100% tumor growth inhibition; 50% complete regressions after treatment cessation | CD8+ T cell-dependent; increased T cell infiltration; establishment of immunological memory | [7] |

| HCC Cell Lines & Patient Explants | Inhibition of p-SMAD2/3; reduced invasion; combination with sorafenib enhanced apoptosis | Limited anti-proliferative effects but potent anti-invasive properties; synergistic with sorafenib | [6] |

| Colon Carcinoma Models | Improved anti-tumor activity when combined with anti-PD-L1 | Enhanced T-cell activation gene signatures; accelerated immune response | [7] |

| Human T-cell Assays | Reversed TGF-β-mediated suppression of T cell proliferation | Blocked Treg-mediated suppression of naïve T cells; restored effector function | [7] |

Experimental Protocols for Assessing TGF-β Inhibition

In Vitro T Cell Suppression Assays

Purpose: To evaluate the effect of TGF-β pathway inhibition on reversing T cell suppression using human primary cells [7].

Methodology:

- CD8+ T Cell Isolation: Purify CD8+ T cells from healthy donor blood using RosetteSep Human CD8+ T cell enrichment kit [7].

- CFSE Labeling: Label cells with 1 μM CFSE in PBS + 5% FCS for 10 minutes at 37°C to enable tracking of proliferation through dye dilution [7].

- Activation and Treatment: Plate cells (5 × 10^4/well) in complete RPMI medium and stimulate with human T cell activation/expansion beads. Add TGF-β1 (10 ng/mL) to suppress proliferation, with this compound (0.1-10 μM) or DMSO vehicle control [7].

- Analysis: After 5 days culture, measure CD8+ T cell proliferation by assessing CFSE dilution using flow cytometry. Calculate recovery of proliferation as: % of Max proliferation = % CFSE^low of sample / (average of CFSE^low for control with no TGF-β) [7].

Human Treg Suppression Assay:

- Cell Separation: Isolate CD4+ cells from donor blood, then separate CD25+ (Treg) and CD25− (naïve T) populations using microbeads [7].

- Co-culture Setup: Label naïve T cells with CFSE as above. Co-culture Tregs and naïve T cells at varying ratios (e.g., 1:1, 1:2) with CD3/CD28/CD2 activation beads in the presence of this compound (0.1-10 μM) or vehicle [7].

- Assessment: After 5-7 days, measure naïve T cell proliferation by CFSE dilution. Calculate rescue of proliferation as: % Recovery = (%CFSE^low T_naive in treated Treg co-culture - %CFSE^low T_naive in untreated Treg co-culture) / (%CFSE^low untreated T_naive monoculture with beads - %CFSE^low T_naive in untreated Treg co-culture) × 100% [7].

The experimental workflow for these immune cell assays is illustrated below:

Ex Vivo Tumor Tissue Analysis

Purpose: To evaluate drug effects on intact tumor tissue architecture while maintaining native cellular interactions [6].

Methodology:

- Tumor Sample Collection: Obtain fresh tumor tissue from surgical resections (e.g., HCC) and immediately place in cold preservation medium [6].

- Tissue Slice Preparation: Using a vibratome, prepare precision-cut tumor slices (200-300 μm thickness) to maintain tissue viability and architecture [6].

- Ex Vivo Treatment: Incubate tumor slices with this compound (1-10 μM), standard therapies (e.g., sorafenib 5 μM), or combinations for 48 hours in specialized tissue culture medium [6].

- Endpoint Analysis:

- Western Blotting: Analyze p-SMAD2/3 levels to confirm TGF-β pathway inhibition [6].

- Immunohistochemistry: Assess proliferation (Ki67), apoptosis (cleaved caspase-3), and other biomarkers in formalin-fixed, paraffin-embedded sections [6].

- Gene Expression: Evaluate transcriptomic changes using RNA sequencing or targeted approaches to identify mechanisms of response and resistance [7].

Therapeutic Applications and Combination Strategies

Rational Combination Approaches

The complex role of TGF-β in the TME provides a strong rationale for combination therapies that target complementary resistance mechanisms. Several strategically promising combinations have emerged from preclinical studies:

With Immune Checkpoint Inhibitors: this compound combination with anti-PD-L1 blockade demonstrated improved tumor growth inhibition and complete regressions in colon carcinoma models compared to either agent alone [7]. This synergy is associated with enhanced T-cell activation gene expression profiles that accelerate immune responses [7]. The combination addresses the interconnected nature of TGF-β and PD-1/PD-L1 as complementary immunosuppressive mechanisms in the TME.

With Targeted Therapies: In HCC models, this compound potentiated the effects of sorafenib, resulting in enhanced apoptosis and reduced proliferation in patient-derived tumor explants [6]. This combination simultaneously targets oncogenic signaling (sorafenib) and the pro-tumorigenic microenvironment (this compound), addressing both cancer cell-intrinsic and extrinsic mechanisms of progression.

With Cytotoxic Therapies: Conventional therapies like chemotherapy and radiotherapy can induce immunogenic cell death and potentially enhance antigen presentation [9] [8]. Combining these with TGF-β inhibition may amplify anti-tumor immunity by removing immunosuppressive barriers while simultaneously generating tumor antigens and inflammatory signals.

Clinical Translation and Current Status

This compound has advanced to clinical testing in multiple solid tumors, both as monotherapy and in combination regimens. Current clinical trials are evaluating this compound in combination with immune checkpoint inhibitors (nivolumab, durvalumab) in patients with NSCLC, HCC, or pancreatic cancer (NCT02423343; NCT02734160) [7]. These trials represent the translation of compelling preclinical evidence supporting TGF-β inhibition as a strategy to overcome resistance to immunotherapy.

Emerging insights into TME heterogeneity and the contextual functions of TGF-β signaling highlight the importance of patient selection and biomarker development for maximizing therapeutic benefit. Potential biomarkers include circulating TGF-β levels, tumor p-SMAD2/3 expression, and gene expression signatures reflecting TGF-β pathway activity [6]. Additionally, monitoring changes in circulating tumor DNA (ctDNA) may provide early indicators of treatment response and help guide therapeutic decisions [10].

Conclusion and Future Directions

TGF-β signaling represents a master regulatory pathway in the tumor microenvironment with pleiotropic effects on cancer progression, immune evasion, stromal remodeling, and metabolic reprogramming. The paradoxical dual nature of TGF-β—as both tumor suppressor and promoter—presents unique challenges for therapeutic targeting that require careful consideration of context and timing. This compound, as a first-in-class TGFβRI kinase inhibitor, has demonstrated compelling preclinical activity by reversing immunosuppression, inhibiting invasion, and enhancing responses to standard therapies and immunotherapy.

References

- 1. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β signaling in the tumor metabolic microenvironment ... [jhoonline.biomedcentral.com]

- 3. The roles of TGFβ in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β Signaling [cellsignal.com]

- 5. The roles of TGFβ in the tumour microenvironment [nature.com]

- 6. Effects of TGF-beta signalling inhibition with this compound ... [oncotarget.com]

- 7. Targeting the TGFβ pathway with this compound, a TGFβRI ... [pmc.ncbi.nlm.nih.gov]

- 8. Reprogramming the tumor microenvironment to boost ... [pmc.ncbi.nlm.nih.gov]

- 9. Reprogramming the tumor microenvironment to boost ... [frontiersin.org]

- 10. Experts Forecast Cancer Research and Treatment ... [aacr.org]

Introduction and Rationale for Intermittent Dosing

Galunisertib (LY2157299 monohydrate) is a first-in-class, oral small-molecule inhibitor that selectively targets the Transforming Growth Factor-Beta (TGF-β) receptor I kinase (also known as ALK5). It specifically downregulates the phosphorylation of SMAD2 (pSMAD2), thereby inhibiting the canonical TGF-β signaling pathway [1] [2]. The TGF-β pathway plays a central, dual role in cancer, and its inhibition can counteract key hallmarks of cancer progression, including tumor proliferation, invasion, metastasis, and immune evasion [1] [3].

The 14 days on/14 days off intermittent dosing schedule was established as a result of extensive preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling. Preclinical studies revealed that continuous, long-term exposure to this compound was associated with cardiac toxicities in animal models [1] [2]. To mitigate this risk while maintaining antitumor activity, a PK/PD-driven dosing strategy was adopted. This intermittent schedule allows for adequate target modulation and antitumor effect during the "on" period, followed by a treatment-free interval that reduces the risk of cumulative toxicity, resulting in an acceptable safety profile for clinical investigation [1] [4] [2].

Recommended Dosing Regimen and Parameters

The standardized dosing regimen for this compound, used across multiple phase II clinical trials, is summarized in the table below.

Table 1: Standardized this compound Dosing Regimen

| Parameter | Specification |

|---|---|

| Recommended Adult Dose | 150 mg, taken orally, twice daily (BID) [5] [6] [2]. |

| Dosing Schedule | Administered for 14 consecutive days, followed by a 14-day treatment-free period [1] [5] [6]. |

| Treatment Cycle Duration | 28 days [1] [5]. |

| Formulation | Oral tablet [2]. |

Mechanism of Action and Experimental Evidence

This compound functions as an ATP-competitive inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase. By binding to the ATP-binding pocket, it prevents the receptor-mediated phosphorylation of SMAD2 and SMAD3, thus abrogating the formation of the SMAD2/3-SMAD4 complex and its subsequent translocation to the nucleus. This blockade inhibits the transcription of TGF-β-responsive genes involved in epithelial-mesenchymal transition (EMT), metastasis, angiogenesis, and immune suppression [1] [4] [2].

Diagram: this compound Inhibition of the Canonical TGF-β Signaling Pathway

The efficacy of this regimen is supported by clinical evidence. Key clinical trials that established and utilized the 14-day-on/14-day-off schedule are summarized below.

Table 2: Clinical Trial Evidence for the 14-day-on/14-day-off Regimen

| Trial Context / Population | Dosing Regimen | Key Findings & Rationale |

|---|

| Various Phase II Trials (e.g., HCC, Glioblastoma, Pancreatic Cancer) | This compound 150 mg BID 14 days on / 14 days off in 28-day cycles [1] [2]. | Rationale: PK/PD model-defined schedule to balance efficacy and safety. Shown to be safe and tolerable, enabling clinical investigation [1] [2]. | | First-line Advanced HCC (in combination with Sorafenib) | This compound: 150 mg BID, 14 days on/14 days off. Sorafenib: 400 mg BID, continuous daily dosing [6]. | Efficacy: Median OS was 18.8 months. The combination had an acceptable safety profile, and a decrease in TGF-β1 was associated with longer OS [6]. | | Uterine/Ovarian Carcinosarcoma (in combination with Carboplatin/Paclitaxel) | This compound: 150 mg BID, days 4-17 of a 28-day cycle. Chemotherapy given per standard schedule [5]. | Feasibility: The combination was deemed feasible with only 1 dose-limiting toxicity in 21 patients. The study confirmed the tolerability of this intermittent schedule with chemotherapy [5]. |

Pharmacodynamic Monitoring Protocol

A critical component of this compound administration is the monitoring of pharmacodynamic (PD) effects to confirm target engagement.

- Primary PD Biomarker: Inhibition of phosphorylated SMAD2 (pSMAD2) in response to TGF-β stimulation [4].

- Recommended Assay: Immunoassay (e.g., ELISA or Western Blot) to quantify pSMAD2 levels in Peripheral Blood Mononuclear Cells (PBMCs) [4].

- Experimental Workflow:

- Sample Collection: Collect whole blood samples from patients pre-dose and at designated time points during the first cycle (e.g., Day 1, Day 15).

- PBMC Isolation: Isolate PBMCs using standard Ficoll density gradient centrifugation.

- Ex Vivo Stimulation: Stimulate isolated PBMCs with exogenous TGF-β1 (e.g., 5 ng/mL for 1 hour) to activate the pathway.

- Lysis and Analysis: Lyse the cells and measure pSMAD2 levels. A reduction in pSMAD2 levels in post-dose samples compared to pre-dose baseline indicates successful target engagement by this compound [4].

- Alternative Biomarker: In some trials (e.g., HCC), a decrease of >20% from baseline in circulating plasma TGF-β1 levels was associated with significantly longer overall survival (22.8 vs. 12.0 months), serving as a potential surrogate efficacy marker [6].

Important Considerations and Current Status

- Safety Profile: The most common treatment-emergent adverse events across clinical trials included fatigue, anemia, and peripheral edema. The most common grade 3/4 event was neutropenia. The intermittent schedule was crucial in managing these toxicities [6] [2].

- Drug Development Status: It is important for researchers to note that despite the established dosing regimen and evidence of biological activity, the clinical development of this compound by Eli Lilly was discontinued in January 2020 due to a lack of meaningful improvement in primary survival endpoints in pivotal Phase II trials for solid tumors [2]. However, the compound remains a critical tool for probing TGF-β biology, and its well-defined dosing protocol provides a valuable template for the development of next-generation TGF-β pathway inhibitors.

Protocol Summary

The 14-day-on/14-day-off intermittent dosing of this compound at 150 mg BID represents a rationally designed regimen that successfully translated preclinical target inhibition into a clinically tractable strategy. This protocol, supported by robust PK/PD modeling and clinical validation, effectively balances antitumor activity with manageable toxicity and provides a foundational approach for targeting the TGF-β pathway in oncology research.

References

- 1. Clinical development of this compound (LY2157299 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 3. TGF-β signaling: critical nexus of fibrogenesis and cancer [translational-medicine.biomedcentral.com]

- 4. Preclinical assessment of this compound (LY2157299 ... [pmc.ncbi.nlm.nih.gov]

- 5. Feasibility IB trial of paclitaxel/carboplatin + this compound. ... [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase 2 Study of this compound (TGF-β1 Receptor Type I ... [pmc.ncbi.nlm.nih.gov]

galunisertib in vitro cancer cell line protocols

Galunisertib In Vitro Application Notes: Mechanism and Workflow

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-mimetic, competitively inhibiting the kinase domain of TGFβRI (ALK5), thereby preventing the phosphorylation of SMAD2/3 and subsequent formation of the p-SMAD2/3/SMAD4 complex [1]. This inhibition blocks the transcription of TGF-β-responsive genes involved in proliferation, metastasis, and immune evasion [2] [3]. The following diagram illustrates this canonical pathway and this compound's target.

Overall Experimental Workflow

A typical in vitro study involves a logical sequence of experiments to comprehensively assess the impact of this compound. The workflow generally progresses from basic viability and phenotypic assays to mechanistic investigations.

Detailed Experimental Protocols

Cell Culture and Reagent Preparation

- This compound Preparation: Reconstitute this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C. In all experiments, include a vehicle control with the same final concentration of DMSO (typically ≤0.1-0.16%) [4] [5].

- TGF-β1 Preparation: Recombinant human TGF-β1 is used to stimulate the pathway. Prepare a stock solution as per manufacturer's instructions and use at common working concentrations of 5-10 ng/mL [2] [6] [4].

- Cell Line Selection: The TGF-β pathway status of cell lines is crucial for experimental design.

- With Functional Pathway: SCC-25 (head and neck cancer), A172 (glioma), 4T1 (murine breast cancer).

- With Deficient Pathway: CAL27 (head and neck cancer, inactivating mutation) [5].

Core Functional Assays

Metabolic Activity and Proliferation Assay

This protocol assesses the direct effect of this compound on cell metabolic activity, often used as a proxy for proliferation or viability [5].

- Procedure:

- Seed cells in 96-well plates at an optimized density (e.g., 6x10³ cells/well) and allow to attach for 24 hours [5].

- Treat cells with a dose range of this compound (e.g., 1-100 µM) in the presence or absence of TGF-β1 (e.g., 10 ng/mL). Include vehicle (DMSO) and positive controls.

- Incubate for a defined period, commonly 72 hours.

- Add a resazurin-based solution (e.g., 1:10 v/v dilution in medium) and incubate for 60 minutes.

- Measure absorbance at 570 nm using a microplate reader. Express results as a percentage of the metabolic activity relative to the vehicle control [5].

Wound Healing Migration Assay

This simple assay evaluates the inhibitory effect of this compound on cancer cell migration [5].

- Procedure:

- Seed cells in 24-well plates at a high density (e.g., 15x10⁵ cells/well) and culture until 95-100% confluency.

- Create a uniform "wound" scratch in the monolayer using a 200 µL pipette tip.

- Wash gently to remove detached cells and add fresh medium containing this compound and/or TGF-β1.

- Capture images of the scratch at the start (0 hours) and after a defined period (e.g., 24 hours).

- Quantify the change in wound width using image analysis software (e.g., ImageJ). Report results as percentage of wound closure compared to time zero [5].

In Vitro Tube Formation (Vasculogenic Mimicry) Assay

This protocol evaluates the ability of this compound to inhibit the formation of vascular-like structures by cancer cells, a phenomenon linked to aggression and nutrient supply [4].

- Procedure:

- Pre-coat 96-well plates with a thin layer of Matrigel (50-100 µL/well) and allow it to polymerize at 37°C for 30-60 minutes.

- Trypsinize and resuspend glioma cells (e.g., A172). Pre-treat cells with this compound (e.g., 10 µM) or vehicle for a period (e.g., 2 hours) or seed cells directly and then add compounds.

- Seed cells onto the Matrigel layer (e.g., 1x10⁴ cells/well) in the presence of TGF-β1 and this compound. Co-culture with astrocytes in Transwell systems can be used to enhance VM formation [4].

- Incubate for 6-24 hours and observe tube formation under a microscope.

- Quantify by counting the number of branch points or measuring the total tube length per field from multiple images [4].

Clonogenic Survival Assay

This gold-standard assay measures the ability of a single cell to proliferate and form a colony after treatment, indicating long-term survival and reproductive death [5].

- Procedure:

- Seed a low number of cells in 6-well plates (e.g., 500-1500 cells/well, optimized for each line) and allow to attach for 24 hours [5].

- Treat cells with this compound alone, radiation alone, or a combination. For combination with radiation, irradiate cells (e.g., 4 Gy) shortly after adding the drug.

- After 72 hours of drug exposure, replace the medium with drug-free fresh medium.

- Incubate for 10-14 days to allow colony development.

- Fix cells with methanol or ethanol, stain with crystal violet (0.5% w/v), and manually or automatically count colonies defined as >50 cells.

- Calculate the surviving fraction: (Number of colonies formed) / (Number of cells seeded x Plating Efficiency of control), where plating efficiency = (Number of colonies in control / Number of cells seeded in control) [5].

Mechanistic and Downstream Analysis

Western Blot Analysis of Pathway Inhibition

This confirms target engagement and evaluates effects on downstream proteins [4].

- Procedure:

- Treat cells (e.g., in 6-well plates) with this compound for a duration that covers both short (2-6 hours) and long-term (24-72 hours) effects.

- Lyse cells and quantify protein concentration.

- Separate proteins by SDS-PAGE, transfer to a membrane, and block.

- Probe with primary antibodies against:

- Key Targets: p-SMAD2 (Ser465/467), total SMAD2/3, SMAD4.

- Vasculogenic Mimicry Markers: VE-cadherin, Smooth Muscle Actin-α (SMA).

- Other Downstream Effectors: MMP-2, MMP-9, p-Akt, p-Flk [4].

- Use β-Actin or GAPDH as a loading control.

Summary of Quantitative Data from Literature

The following tables consolidate key quantitative findings from published in vitro studies using this compound.

Table 1: Anti-proliferative and Anti-migratory Effects of this compound

| Cancer Type | Cell Line | TGF-β Pathway Status | Assay | This compound Concentration | Key Finding | Citation |

|---|---|---|---|---|---|---|

| Head & Neck | FaDu | Deficient | Metabolic Activity | 40 µM, 72h | ~20% reduction vs control [5] | |

| Head & Neck | SCC-25 | Intact | Metabolic Activity | 20 µM, 72h | ~38% increase vs control [5] | |

| Glioma | A172 | Information Missing | Proliferation (Brdu) | N/A in co-culture | Reversed astrocyte-induced proliferation increase [4] | |

| Head & Neck | Multiple | Mixed | Migration (Wound Healing) | 10-40 µM, 24h | Significant reduction in all lines [5] |

Table 2: Efficacy in Phenotypic and Combination Therapy Assays

| Cancer Type | Cell Line | Assay | This compound Concentration | Key Finding | Citation |

|---|---|---|---|---|---|

| Glioma | A172 | Tube Formation (VM) | 10 µM | Inhibition of astrocyte-induced VM: ~2.5 vs ~24 tubes (control) [4] | |

| Head & Neck | SCC-25 | Clonogenic Survival | 10 µM + 4 Gy Radiation | Additive reduction in colony formation [5] | |

| Fibrosis Model | Human Gingival Fibroblasts | Myofibroblast Differentiation (α-SMA+ cells) | 1 µM with 10 ng/mL TGF-β1 | Reduced differentiation: ~23.5% vs ~38.1% (TGF-β1 only) [6] |

Critical Experimental Considerations

- Context-Dependent Response: The TGF-β pathway has a dual role in cancer. Assess the pathway status (mutations, SMAD expression/phosphorylation) of your cell lines before experimentation, as responses can vary dramatically [3] [5].

- Optimization is Key: Critical parameters like cell seeding density, treatment duration, and the timing of assays (especially for combination with radiation) must be empirically determined for each cell line.

- Combination Therapy Rationale: TGF-β signaling can induce resistance to radiotherapy and immunotherapy. Combining this compound with these modalities is a strategically sound approach to investigate synergistic or additive effects [2] [5].

- Beyond Cell Death: this compound's major impact may not be direct cytotoxicity but the reversal of TGF-β-mediated immunosuppression. Consider incorporating immune cell co-culture assays (e.g., T-cell proliferation or Treg suppression assays) for a more physiologically relevant model [2].

References

- 1. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 2. Targeting the TGFβ pathway with this compound , a TGFβRI small... [jitc.biomedcentral.com]

- 3. TGF-β Signaling in Cancer: Mechanisms of Progression and ... [pmc.ncbi.nlm.nih.gov]

- 4. inhibits glioma vasculogenic mimicry formation induced... This compound [nature.com]

- 5. Radiosensitizing effect of this compound , a TGF-ß receptor I inhibitor, on... [pmc.ncbi.nlm.nih.gov]

- 6. The effects of TGF-β receptor I inhibitors on myofibroblast ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Galunisertib in Combination with Immune Checkpoint Inhibitors in Cancer Therapy

Introduction and Scientific Rationale

The transforming growth factor-beta (TGF-β) signaling pathway represents a critical mediator of tumor progression and immunosuppression within the tumor microenvironment. As a key regulator of multiple cellular processes, TGF-β exerts pleiotropic effects on cancer biology through both canonical SMAD-dependent signaling and non-canonical pathways that promote tumor invasion, metastasis, and immune evasion. Galunisertib (LY2157299 monohydrate) is an oral small-molecule inhibitor that specifically targets the TGF-β receptor I (TGFβ-RI/ALK5) kinase domain, thereby abrogating downstream SMAD phosphorylation and reversing TGF-β-mediated immunosuppression. The strategic combination of this compound with immune checkpoint inhibitors (ICIs) represents an innovative approach to overcome resistance to cancer immunotherapy by simultaneously addressing multiple immunosuppressive mechanisms within the tumor microenvironment.

The scientific rationale for combining this compound with ICIs stems from compelling preclinical evidence demonstrating that TGF-β signaling creates an immunosuppressive niche that excludes cytotoxic T-cells from tumor islets and promotes the differentiation of immunosuppressive cell populations, including regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). TGF-β signaling directly suppresses the activation, maturation, and differentiation of both innate and adaptive immune cells, creating a formidable barrier to effective anti-tumor immunity. Importantly, preclinical models have demonstrated that concurrent blockade of TGF-β and PD-L1 pathways works synergistically to reverse immunosuppression, leading to enhanced T-cell infiltration and activation and promoting significant antitumor activity. This combination approach effectively addresses two major mechanisms of immune resistance: the PD-1/PD-L1 axis that directly inhibits T-cell function and the TGF-β pathway that excludes T-cells from the tumor microenvironment and promotes an immunosuppressive state.

Mechanistic Insights and Pathway Analysis

TGF-β Signaling Pathway and Inhibition Mechanism

The TGF-β signaling cascade initiates when TGF-β ligands bind to transmembrane type II receptors (TGFβ-RII), which subsequently recruit and phosphorylate type I receptors (TGFβ-RI/ALK5). This activated receptor complex then catalyzes the phosphorylation of SMAD2 and SMAD3, which form heterotrimeric complexes with SMAD4 and translocate to the nucleus to regulate the expression of hundreds of target genes involved in cell proliferation, differentiation, apoptosis, and immune regulation. This compound functions as a selective ATP-mimetic inhibitor that competitively binds to the kinase domain of TGFβ-RI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and subsequent transduction of TGF-β signals. This inhibition effectively reverses TGF-β-mediated immunosuppression and reduces its prometastatic activities, including the epithelial-mesenchymal transition (EMT) that is crucial for cancer metastasis.

The intricate relationship between TGF-β inhibition and immune checkpoint blockade can be visualized through the following signaling pathway diagram:

Synergistic Mechanisms with Immune Checkpoint Inhibition

The combination of this compound with immune checkpoint inhibitors creates a synergistic therapeutic effect through multiple interconnected mechanisms. First, TGF-β inhibition reverses the T-cell exclusion phenotype characteristic of many immunotherapy-resistant tumors, allowing cytotoxic T-cells to infiltrate tumor islets and exert their anti-tumor functions. Second, this compound counteracts TGF-β-mediated suppression of CD8+ T-cell cytotoxicity and impairs the differentiation and function of immunosuppressive Tregs within the tumor microenvironment. Third, the inhibition of TGF-β signaling reduces the expression of EMT-related genes and decreases cancer cell invasiveness and metastatic potential. When combined with PD-1/PD-L1 blockade, which prevents the direct inhibition of T-cell function, these complementary mechanisms create a favorable immune milieu capable of generating robust and durable anti-tumor responses. Preclinical studies have demonstrated that dual targeting of TGF-β and PD-L1 promotes T-cell-mediated clearance of established tumors, providing a strong rationale for clinical translation of this combination approach.

Clinical Evidence and Efficacy Data

Summary of Clinical Trials

The therapeutic potential of this compound in combination with immune checkpoint inhibitors has been evaluated across multiple clinical trials in various advanced solid tumors. The table below summarizes key clinical evidence from published studies:

Table 1: Clinical Evidence for this compound Combination Therapy with Checkpoint Inhibitors

| Cancer Type | Combination Partner | Phase | Sample Size | Dosing Schedule | Efficacy Results | Reference |

|---|---|---|---|---|---|---|

| NSCLC | Nivolumab | Ib/II | 25 | This compound 150 mg BID (14d on/14d off) + Nivolumab 3 mg/kg Q2W | ORR: 24% (6 PR), DCR: 40%, mPFS: 5.26 mo, mOS: 11.99 mo | [1] |

| Pancreatic Cancer | Durvalumab | Ib | 32 | This compound 150 mg BID (14d on/14d off) + Durvalumab 1500 mg Q4W | DCR: 25%, mPFS: 1.87 mo, mOS: 5.72 mo | [2] |

| Uterine/Ovarian Carcinosarcoma | Paclitaxel/Carboplatin | IB | 24 | This compound + Chemotherapy (dose escalation) | Feasibility demonstrated, no worsening of AE profile | [3] |

| Advanced Solid Tumors | Nivolumab | Ib | 22 | This compound (50-150 mg BID) + Nivolumab 3 mg/kg Q2W | No DLTs observed, MTD not reached | [1] |

Abbreviations: BID: twice daily; DCR: disease control rate; DLT: dose-limiting toxicity; mOS: median overall survival; mPFS: median progression-free survival; MTD: maximum tolerated dose; NSCLC: non-small cell lung cancer; ORR: objective response rate; PR: partial response; Q2W: every 2 weeks; Q4W: every 4 weeks

Efficacy Outcomes by Cancer Type